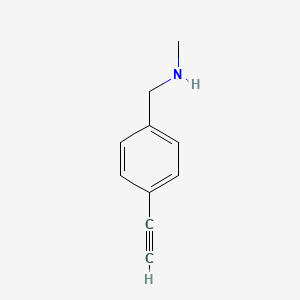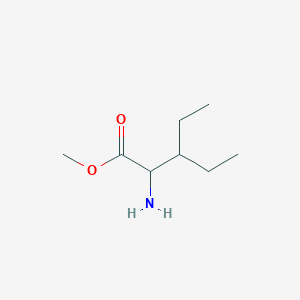![molecular formula C11H12F3N3S B11741271 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11741271.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized through the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazine hydrate . The resulting pyrazole is then functionalized with a methyl group at the 1-position.
The thiophene moiety is introduced through a separate synthetic route, often involving the lithiation of thiophene followed by reaction with an appropriate electrophile. The final step involves coupling the pyrazole and thiophene fragments through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the trifluoromethyl group to a methyl group.
Substitution: Both the pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and bases like sodium hydride for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides and sulfones from the thiophene ring.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole and thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thiophene substitutions on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Medicinally, the compound’s structure suggests potential applications in drug design, particularly for diseases where modulation of specific molecular pathways is required. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of both pyrazole and thiophene rings.
Mecanismo De Acción
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 2-(thiophen-2-yl)ethanamine
Uniqueness
What sets {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine apart is the combination of both pyrazole and thiophene rings in a single molecule, along with the trifluoromethyl group. This unique structure imparts distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H12F3N3S |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C11H12F3N3S/c1-17-10(11(12,13)14)5-8(16-17)6-15-7-9-3-2-4-18-9/h2-5,15H,6-7H2,1H3 |
Clave InChI |
LBXZFWKKBKTMHT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)CNCC2=CC=CS2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741189.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741202.png)
![7-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11741226.png)

![2-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11741240.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741244.png)
![1-Propyl-n-[(1-propyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-4-amine](/img/structure/B11741252.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741265.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741282.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11741283.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)


